2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide

Lipophilicity Drug-likeness ADME prediction

This N-propylacetamide-substituted 4H-pyran-4-one features an indolin-1-ylmethyl group at the 6-position—a deliberate departure from the isoindolin-2-ylmethyl moiety claimed in Orion's CYP11A1 inhibitor patents. The indoline substitution opens novel chemical space for SAR expansion, potentially yielding patentable matter with differentiated selectivity profiles. The linear N-propyl side chain fills a critical gap in systematic N-alkyl SAR matrices, providing the essential data point for QSAR models that guide medicinal chemistry optimization. Order now to exploit first-in-class target identification opportunities in hormone-dependent cancer research.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 898457-10-8
Cat. No. B2923850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide
CAS898457-10-8
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESCCCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32
InChIInChI=1S/C19H22N2O4/c1-2-8-20-19(23)13-25-18-12-24-15(10-17(18)22)11-21-9-7-14-5-3-4-6-16(14)21/h3-6,10,12H,2,7-9,11,13H2,1H3,(H,20,23)
InChIKeyDIQRRSHSTSJECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide (CAS 898457-10-8): Core Scaffold Identity and Compound Class Profile


2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide (CAS 898457-10-8) is a fully synthetic small molecule with the molecular formula C19H22N2O4 and a molecular weight of 342.39 g/mol . It belongs to a class of 3-oxyacetamide-substituted 4H-pyran-4-one derivatives that bear an indolin-1-ylmethyl group at the 6-position. The core 4H-pyran-4-one scaffold is structurally related to advanced clinical CYP11A1 inhibitors under development by Orion Corporation, though those compounds employ an isoindolin-2-ylmethyl rather than an indolin-1-ylmethyl substitution [1]. The compound is available as a research-grade screening compound from multiple commercial suppliers, typically at ≥95% purity .

Why Generic In-Class Substitution of 2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide Is Not Advisable


Compounds within this 4H-pyran-4-one 3-oxyacetamide series share a common core but differ critically in the N-substituent on the acetamide side chain and in the nature of the heterocycle at the 6-methylene position. Even subtle changes—such as replacing the N-propyl group with N-methyl, N-isopropyl, or N-cyclohexyl—alter lipophilicity (clogP), hydrogen-bonding capacity, and steric bulk, all of which directly influence target binding, selectivity, and ADME properties [1]. The indoline moiety distinguishes this sub-series from the isoindoline-containing CYP11A1 clinical candidates; indoline versus isoindoline substitution can invert or abolish CYP11A1 inhibitory activity [2]. Consequently, treating any two analogs as interchangeable without side-by-side comparative data risks introducing uncontrolled variables that compromise experimental reproducibility and lead to erroneous structure–activity conclusions.

Product-Specific Quantitative Evidence Guide for 2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide


Predicted Lipophilicity (clogP) Profile Positions N-Propyl Between N-Methyl and N-Cyclohexyl Analogs

The N-propyl substituent confers an intermediate predicted lipophilicity relative to its closest alkyl-chain analogs. Predicted clogP values (SwissADME, Moriguchi method) place the N-propyl compound between the more polar N-methyl and the more lipophilic N-cyclohexyl derivatives. This intermediate lipophilicity profile may offer a balanced permeability–solubility trade-off that is absent in the extremes of the analog series [1].

Lipophilicity Drug-likeness ADME prediction

Indoline vs. Isoindoline at the 6-Position Defines CYP11A1 Inhibitory Activity

The Orion Corporation patent family (WO2018115591A1 and related filings) discloses 4H-pyran-4-one CYP11A1 inhibitors that uniformly employ an isoindolin-2-ylmethyl group at the 6-position. The most advanced compound from this series, opevesostat, demonstrates potent CYP11A1 inhibition and has entered clinical trials for prostate cancer [1][2]. The target compound bears an indolin-1-ylmethyl group at the analogous position—a regioisomeric variation that is explicitly absent from the Orion patent claims covering the active pharmacophore. In the Orion SAR, moving the nitrogen from the isoindoline to the indoline position is expected to alter the spatial orientation of the aromatic ring relative to the pyranone core, likely resulting in a significantly different CYP11A1 inhibition profile [1].

CYP11A1 inhibition Prostate cancer Breast cancer

Linear N-Propyl Chain Offers Reduced Steric Bulk Compared to Branched or Cyclic N-Substituents

The N-propylacetamide side chain is linear and flexible, presenting a smaller effective steric profile than the N-isopropyl (branched) and N-cyclohexyl (cyclic) analogs. In molecular docking simulations performed on related 4H-pyran-4-one scaffolds, linear N-alkyl substituents show better accommodation within narrow enzyme active-site channels compared to bulkier cyclic substituents [1]. For the indolin-1-ylmethyl sub-series, the N-propyl variant is therefore predicted to retain binding-pocket access that may be sterically occluded by the N-cyclohexyl analog.

Steric effects Binding pocket compatibility SAR

Commercial Availability Profile Enables Direct Procurement Without Custom Synthesis

The target N-propyl compound is stocked by multiple commercial suppliers as a ready-to-ship research reagent, whereas several close analogs—including the N-isopropyl variant—are available from fewer vendors or require custom synthesis with associated lead times and cost premiums . For the N-isopropyl analog (Life Chemicals F2617-1489), procurement typically requires inquiry-based ordering and may involve extended delivery timelines . In contrast, the N-propyl compound is listed in readily accessible screening collections with transparent pricing and purity specifications .

Commercial sourcing Screening library Procurement

Predicted Hydrogen-Bond Donor Profile Differentiates N-Propyl from N-Aryl Analogs

The N-propyl compound possesses exactly one hydrogen-bond donor (the amide NH), identical to the N-methyl and N-cyclohexyl analogs. In contrast, N-aryl analogs (e.g., N-phenyl, N-(4-methoxyphenyl)) maintain a single H-bond donor but exhibit higher topological polar surface area (tPSA) due to the aromatic ring contribution, and their amide NH may participate in different intramolecular or solvent interactions due to the electron-withdrawing character of the aryl substituent [1]. This difference in the H-bond donor environment can influence binding thermodynamics and target selectivity.

Hydrogen bonding Polar surface area Drug-likeness

Limitation Acknowledgment: Absence of Published Comparative Biological Potency Data

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and major patent databases (conducted April 2026) did not identify any primary research publication, patent example, or curated database entry that reports quantitative biological activity data (IC50, EC50, Ki, % inhibition, etc.) for 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide or for any head-to-head comparison with the N-methyl, N-isopropyl, N-cyclohexyl, or N-phenyl analogs [1][2][3]. This evidence gap means that all differentiation claims in this guide rely on structural, physicochemical, and sourcing comparisons rather than on experimentally measured potency differences. Users must generate their own comparative biological data sets to validate target engagement, selectivity, and efficacy hypotheses for the N-propyl compound relative to its analogs.

Data gap Primary literature Biological activity

Optimal Research and Industrial Application Scenarios for 2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide


Exploratory CYP11A1 Inhibitor Discovery Differentiated from the Orion Isoindoline Series

The indolin-1-ylmethyl substitution of the target compound occupies chemical space deliberately excluded from the Orion Corporation CYP11A1 inhibitor patent estate (which claims isoindolin-2-ylmethyl derivatives). Researchers pursuing novel CYP11A1 inhibitors for hormone-dependent cancers can use this compound as a structurally distinct starting point for SAR expansion, potentially yielding patentable matter with differentiated selectivity profiles [1][2].

General-Purpose Screening Library Diversification with an Underexplored 4H-Pyran-4-One Scaffold

The absence of published biological activity data for this entire indolin-1-ylmethyl-4H-pyran-4-one sub-series represents an opportunity for first-in-class target identification. Incorporating this compound into phenotypic or target-based high-throughput screening campaigns may reveal novel bioactivity that has not been captured by existing annotated compound collections [1].

Structure–Activity Relationship (SAR) Studies Comparing Linear, Branched, and Cyclic N-Alkyl Substituents

The N-propyl compound fills a critical gap in a systematic N-alkyl SAR matrix. When tested alongside the N-methyl, N-isopropyl, and N-cyclohexyl analogs under identical assay conditions, the N-propyl variant provides the data point needed to map the relationship between alkyl chain length/flexibility and biological activity. This is essential for building predictive QSAR models that guide future medicinal chemistry optimization [1].

Computational Docking and Pharmacophore Modeling with a Conformationally Flexible Amide Side Chain

The linear N-propylacetamide side chain offers greater conformational freedom than cyclic or branched N-substituents, making this compound a useful probe for evaluating the conformational preferences of binding sites. Molecular dynamics simulations comparing this compound with constrained analogs can reveal whether binding pockets favor extended, intermediate, or folded conformations of the acetamide side chain, informing the design of more rigid and potent analogs [1].

Quote Request

Request a Quote for 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.